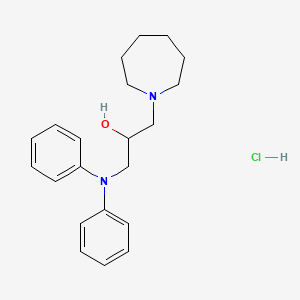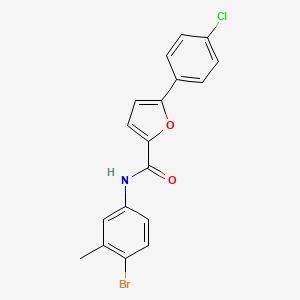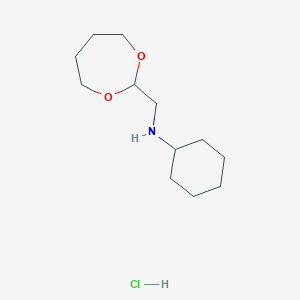
N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine
Descripción general
Descripción
N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine, also known as DP5MP, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the amine class of organic compounds and has been found to have interesting biochemical and physiological effects. In
Mecanismo De Acción
N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine acts as a selective agonist for the 5-HT2A receptor. This means that it binds to and activates this receptor, leading to various physiological effects. The activation of the 5-HT2A receptor by N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine has been found to result in the modulation of neurotransmitter release, as well as the regulation of various physiological processes such as blood pressure, heart rate, and body temperature.
Biochemical and Physiological Effects:
N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine has been found to have interesting biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine has also been found to regulate various physiological processes such as blood pressure, heart rate, and body temperature. Additionally, N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine has been found to have potential applications in the study of the central nervous system and its functions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine has several advantages for lab experiments. It is a highly selective agonist for the 5-HT2A receptor, which means that it can be used to study the effects of this receptor specifically. Additionally, N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine has been found to be stable and easy to synthesize. However, there are also limitations to using N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine in lab experiments. One limitation is that it has not been extensively studied in vivo, which means that its effects in living organisms are not well understood. Additionally, N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine has not been approved for human use, which limits its potential applications in clinical research.
Direcciones Futuras
There are several future directions for the study of N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine. One direction is to further investigate its potential applications in the study of the central nervous system and its functions. Another direction is to study its effects in vivo, which would provide a better understanding of its potential applications in clinical research. Additionally, there is potential for the development of new compounds based on N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine that may have improved selectivity and efficacy. Overall, the study of N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine has the potential to lead to new insights into the functioning of the central nervous system and the development of new drugs for various conditions.
Aplicaciones Científicas De Investigación
N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine has been found to have potential applications in scientific research. It has been studied for its ability to act as a selective agonist for the 5-HT2A receptor, which is a serotonin receptor that is involved in various physiological processes. N,N-diethyl-5-(3-methoxyphenoxy)-1-pentanamine has also been found to have potential applications in the study of the central nervous system and its functions.
Propiedades
IUPAC Name |
N,N-diethyl-5-(3-methoxyphenoxy)pentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-4-17(5-2)12-7-6-8-13-19-16-11-9-10-15(14-16)18-3/h9-11,14H,4-8,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJSLDMZPOIGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(3-methoxyphenoxy)pentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4887237.png)


![N-(4-methylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4887278.png)


![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887299.png)
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-(2-phenylethyl)thiourea](/img/structure/B4887306.png)
![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4887327.png)